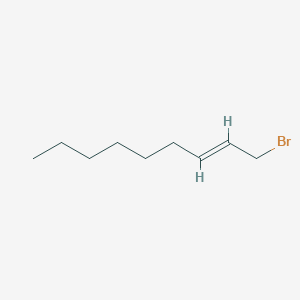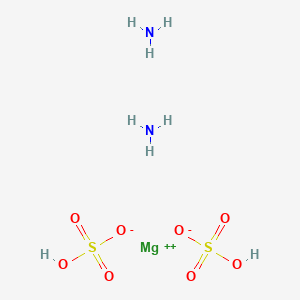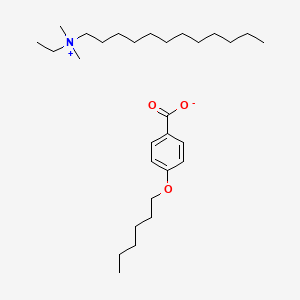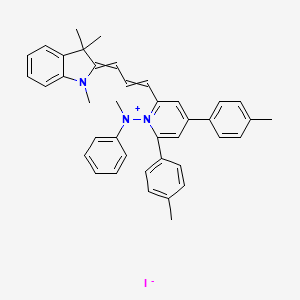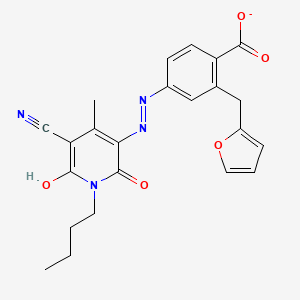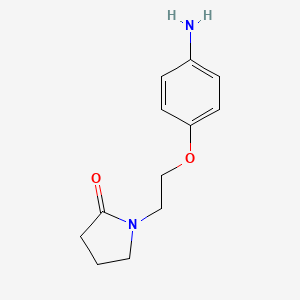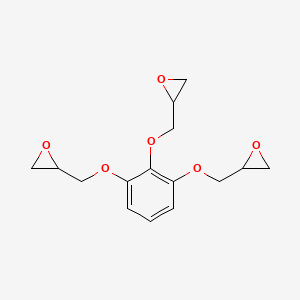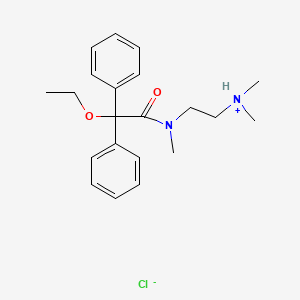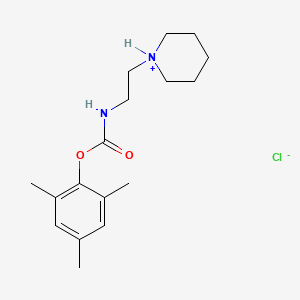![molecular formula C39H58O10P2 B13764924 Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] CAS No. 53184-75-1](/img/structure/B13764924.png)
Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] is a complex organophosphorus compound with the molecular formula C39H58O10P2 and a molecular weight of 748.80 g/mol. This compound is characterized by its unique structure, which includes two oxetane rings and phosphine groups attached to a central phenyl ring. It is primarily used in specialized chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] typically involves the reaction of 3-ethyl-3-oxetanemethanol with a phosphine derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 3-ethyl-3-oxetanemethanol and a phosphine derivative.
Catalyst: Typically a transition metal catalyst.
Reaction Conditions: Controlled temperature (usually between 50-100°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as distillation or crystallization to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The oxetane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential as a therapeutic agent in various treatments.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] involves its interaction with molecular targets through its phosphine groups. These groups can coordinate with metal ions, facilitating various catalytic processes. The oxetane rings provide stability and enhance the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in similar applications.
Tris(2,4-di-tert-butylphenyl)phosphite: Another organophosphorus compound with different substituents.
Uniqueness
Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine] is unique due to its combination of oxetane rings and phosphine groups, which provide distinct reactivity and stability compared to other phosphine compounds.
Eigenschaften
CAS-Nummer |
53184-75-1 |
|---|---|
Molekularformel |
C39H58O10P2 |
Molekulargewicht |
748.8 g/mol |
IUPAC-Name |
[4-[2-[4-[bis[(3-ethyloxetan-3-yl)methoxy]phosphanyloxy]phenyl]propan-2-yl]phenyl] bis[(3-ethyloxetan-3-yl)methyl] phosphite |
InChI |
InChI=1S/C39H58O10P2/c1-7-36(19-40-20-36)27-44-50(45-28-37(8-2)21-41-22-37)48-33-15-11-31(12-16-33)35(5,6)32-13-17-34(18-14-32)49-51(46-29-38(9-3)23-42-24-38)47-30-39(10-4)25-43-26-39/h11-18H,7-10,19-30H2,1-6H3 |
InChI-Schlüssel |
PUAGNYNQTTXELE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COP(OCC2(COC2)CC)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OP(OCC5(COC5)CC)OCC6(COC6)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)


